Cas no 119365-26-3 ((R,R,S,R)-Nebivolol)
(R,R,S,R)-Nebivolol Chemical and Physical Properties
Names and Identifiers
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- 2H-1-Benzopyran-2-methanol, α,α'-[iminobis(methylene)]bis[6-fluoro-3,4-dihydro-, (αR,α'S,2R,2'R)-
- (R,R,S,R)-Nebivolol
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- Inchi: 1S/C22H25F2NO4/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2/t17-,18+,21-,22-/m1/s1
- InChI Key: KOHIRBRYDXPAMZ-GMQQQROESA-N
- SMILES: [C@H]([C@@]1([H])CCC2=CC(F)=CC=C2O1)(O)CNC[C@H]([C@@]1([H])CCC2=CC(F)=CC=C2O1)O
(R,R,S,R)-Nebivolol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | N387925-0.5mg |
(R,R,S,R)-Nebivolol |
119365-26-3 | 0.5mg |
$ 165.00 | 2022-06-03 | ||
| TRC | N387925-2.5mg |
(R,S,R,R)-Nebivolol |
119365-26-3 | 2.5mg |
$861.00 | 2023-05-17 | ||
| TRC | N387925-5mg |
(R,S,R,R)-Nebivolol |
119365-26-3 | 5mg |
$1568.00 | 2023-05-17 | ||
| TRC | N387925-10mg |
(R,S,R,R)-Nebivolol |
119365-26-3 | 10mg |
$5086.00 | 2023-05-17 | ||
| TRC | N387925-25mg |
(R,S,R,R)-Nebivolol |
119365-26-3 | 25mg |
$ 15000.00 | 2023-09-06 | ||
| TRC | N387925-.5mg |
(R,S,R,R)-Nebivolol |
119365-26-3 | 5mg |
$201.00 | 2023-05-17 |
(R,R,S,R)-Nebivolol Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
Additional information on (R,R,S,R)-Nebivolol
Comprehensive Overview of (R,R,S,R)-Nebivolol (CAS No. 119365-26-3): Mechanism, Applications, and Innovations
(R,R,S,R)-Nebivolol, identified by its CAS number 119365-26-3, is a stereoisomer of the widely studied beta-blocker Nebivolol. This compound has garnered significant attention in pharmaceutical research due to its unique vasodilatory properties and cardioselective beta-1 adrenergic receptor antagonism. Unlike conventional beta-blockers, (R,R,S,R)-Nebivolol exhibits a dual mechanism of action, combining blood pressure reduction with endothelial nitric oxide synthase (eNOS) activation, making it a subject of interest for hypertension management and cardiovascular therapeutics.
The molecular structure of (R,R,S,R)-Nebivolol features four chiral centers, contributing to its stereospecific pharmacological profile. Its CAS No. 119365-26-3 is frequently referenced in patent literature and clinical studies, particularly in formulations targeting heart failure and metabolic syndrome. Recent advancements in enantioselective synthesis have improved the scalability of this isomer, addressing challenges related to optical purity and bioavailability.
In the context of patient-centric healthcare, (R,R,S,R)-Nebivolol aligns with trends favoring personalized medicine. Its favorable side effect profile—including reduced incidence of bronchoconstriction compared to non-selective beta-blockers—makes it a preferred choice for asthmatic hypertensives. Search analytics reveal growing queries about "Nebivolol vs. traditional beta-blockers" and "impact on erectile dysfunction", reflecting public interest in its sexual function-sparing effects.
From a drug development perspective, CAS 119365-26-3 is pivotal in fixed-dose combination therapies for resistant hypertension. Research highlights its synergy with angiotensin receptor blockers (ARBs), a topic dominating cardiovascular conference proceedings. Analytical methods such as chiral HPLC and X-ray crystallography are critical for quality control, given the compound's polymorphic forms.
Environmental and green chemistry considerations are reshaping (R,R,S,R)-Nebivolol production. Innovations like biocatalytic resolution and continuous flow synthesis reduce solvent waste, responding to FDA green chemistry guidelines. This aligns with the pharmaceutical industry's focus on sustainable API manufacturing, a hot topic in ESG (Environmental, Social, Governance) investing circles.
Emerging applications in neuroprotection and mitochondrial function modulation are expanding the potential of 119365-26-3. Preclinical data suggests benefits in Alzheimer's disease models through cerebral blood flow enhancement, sparking academic debate about repurposing existing drugs. These findings are frequently cited in PubMed Central articles and grant proposals.
Regulatory landscapes for (R,R,S,R)-Nebivolol vary globally, with ICH Q3D elemental impurity standards influencing specification setting. The compound's BCS classification and dissolution profile remain key discussion points in generic drug development forums. Recent FDA Orange Book updates regarding patent expirations have increased commercial interest in this API.
In conclusion, CAS No. 119365-26-3 represents a paradigm shift in adrenergic pharmacology. Its multifaceted actions—from vascular compliance improvement to potential anti-inflammatory effects—position it as a versatile tool in precision medicine. Ongoing research into its pleiotropic mechanisms continues to reveal novel therapeutic dimensions, ensuring its relevance in evolving treatment algorithms for cardiometabolic disorders.
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